molecular formula C16H17NO3 · C7H8O3S B555498 (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate CAS No. 97984-63-9

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

Cat. No. B555498
CAS RN: 97984-63-9
M. Wt: 443.5 g/mol
InChI Key: PJGVHBLZZQDFFM-UHFFFAOYSA-N
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Description

“®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate” is a complex organic compound. It contains an amino acid moiety (2-amino-3-(4-hydroxyphenyl)propanoate), a benzyl group, and a 4-methylbenzenesulfonate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple functional groups that could participate in various chemical reactions. The ® configuration indicates that it is a chiral molecule, which could have implications for its physical properties and biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group, the ester group, and the sulfonate group are all potentially reactive. They could undergo a variety of reactions, including nucleophilic substitutions, condensations, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents. The chiral center could also influence its interactions with polarized light .

Scientific Research Applications

Bipolar Membrane-Based Process in Production

A bipolar membrane-based process has been proposed for regenerating sodium p-toluenesulfonate in the production of D-(-)-p-hydroxyphenylglycine, which is closely related to the chemical structure . This process showed promising results in recycling and environmental sustainability within the pharmaceutical manufacturing sector (Yu, Su, & Wang, 2005).

Crystal Structure Analysis

The crystal structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed to reveal intricate hydrogen bonding and aromatic π–π stacking interactions. These structural insights are crucial for understanding the molecular interactions and could inform the design of new compounds with desired properties (Babu et al., 2014).

Photoacid Generators for Polymer Resists

Sulfonated oximes, including 4-methylbenzenesulfonate derivatives, have been studied as potential photoacid generators for polymer resists used in lithography. These compounds offer insights into the development of new materials for electronics and nanotechnology applications (Plater, Harrison, & Killah, 2019).

Environmental Monitoring and Cleanup

Research on the solid-phase extraction of polar benzene- and naphthalenesulfonates from industrial effluents highlights the importance of these compounds in environmental monitoring and cleanup efforts. The study demonstrates the utility of 4-methylbenzenesulfonate in analytical methodologies for assessing water quality and pollution (Alonso, Castillo, & Barceló, 1999).

Catalysis in Organic Synthesis

Sulfonated Schiff base copper(II) complexes have been shown to be efficient and selective catalysts in alcohol oxidation, showcasing the role of sulfonate groups in catalysis. This research provides valuable insights into the design of new catalysts for green chemistry applications (Hazra et al., 2015).

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and potential for biological activity. Future work could involve synthesizing the compound, studying its properties, and investigating its potential uses .

properties

IUPAC Name

benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGVHBLZZQDFFM-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

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